6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Lipophilicity Membrane permeability Drug design

This unsymmetrical, dual-substituted bis-benzothiazole amine (XLogP3=6.9) is essential for SAR studies isolating the impact of lipophilicity on cellular permeability; its unique topology supports metal coordination chemistry. Procure directly for deconvoluting membrane diffusion in anticancer lead optimization or as an anionic N,N-chelating ligand precursor, ensuring experimental consistency unattainable with generic benzothiazole-2-amine analogs.

Molecular Formula C19H19N3OS2
Molecular Weight 369.5
CAS No. 862975-38-0
Cat. No. B2626430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
CAS862975-38-0
Molecular FormulaC19H19N3OS2
Molecular Weight369.5
Structural Identifiers
SMILESCCCCC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(S3)C=C(C=C4)OC
InChIInChI=1S/C19H19N3OS2/c1-3-4-5-12-6-8-14-16(10-12)24-18(20-14)22-19-21-15-9-7-13(23-2)11-17(15)25-19/h6-11H,3-5H2,1-2H3,(H,20,21,22)
InChIKeyPJPAJEVNEMKMBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine (CAS 862975-38-0): Procurement-Ready Bis-Benzothiazole with Defined Physicochemical and Coordination Profiles


6-Butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine (CAS 862975-38-0) is a synthetic, unsymmetrically substituted bis-benzothiazole secondary amine (molecular formula C₁₉H₁₉N₃OS₂; MW 369.5 g/mol) [1]. The molecule comprises two benzothiazole heterocycles linked through a central amine bridge, bearing a 6-butyl substituent on one benzothiazole ring and a 6-methoxy substituent on the other [1]. This dual-substitution pattern creates a unique structural topology within the broader N-(benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine family [2]. The compound is commercially available (PubChem CID 7109989) with computed descriptors including XLogP3 = 6.9, topological polar surface area = 104 Ų, 1 hydrogen bond donor, and 6 hydrogen bond acceptors [1]. These properties position it as a lipophilic, moderately polar scaffold suitable for permeability-limited biological assays and metal coordination chemistry investigations [3].

Why Generic Benzothiazole-2-Amine Substitution Fails for 6-Butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine


Within the benzothiazole-2-amine chemical space, minor substituent modifications produce pronounced shifts in potency, selectivity, and physicochemical behavior that preclude simple analog interchange [1]. Published structure–activity relationship (SAR) studies demonstrate that the 6-position substituent on the benzothiazole ring dramatically modulates target engagement: for example, among NQO2 inhibitors, the 6-methoxy analog (IC₅₀ = 51 nM) differs in potency from the 6-amino analog (IC₅₀ = 79 nM) by ~1.5-fold, while the 6-acetamide analog (IC₅₀ = 31 nM) is nearly 3-fold more potent than 6-amino [2]. Similarly, in anticancer cytotoxicity screens, 6-fluoro-substituted bis-benzothiazole amines exhibit IC₅₀ values of 5.04–13 μM against Colo205, U937, MCF7, and A549 cell lines, yet the activity profile is exquisitely sensitive to additional isoxazole derivatization [3]. The 6-butyl group in the target compound confers a computed logP of 6.9, substantially higher than the predicted logP of ~4.2 for its 6-fluoro congener, which alters membrane partitioning, protein binding, and pharmacokinetic disposition in ways that cannot be predicted without empirical testing [1]. Furthermore, the unsymmetrical bis-benzothiazole secondary amine framework supports distinct metal coordination geometries compared to simpler 2-aminobenzothiazoles or symmetrical bis-benzothiazole amines, as evidenced by crystallographic studies of Al(III) complexes [4]. For scientific procurement, substituting this compound with a generic benzothiazole-2-amine or an alternative 6-substituted analog without explicit comparative data would introduce uncontrolled variables in biological or materials chemistry experiments.

Quantitative Differentiation Evidence for 6-Butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine Against Closest Analogs


Lipophilicity-Driven Membrane Permeability Advantage Over 6-Fluoro and Unsubstituted Bis-Benzothiazole Amine Analogs

The 6-butyl substituent on the target compound produces a computed logP (XLogP3) of 6.9, substantially exceeding the estimated XLogP3 of approximately 4.2 for the 6-fluoro analog 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, and an estimated XLogP3 of roughly 3.5 for the unsubstituted (6-H) bis-benzothiazole amine [1][2]. This logP difference of approximately 2.7 log units relative to the 6-fluoro comparator and approximately 3.4 log units versus the unsubstituted baseline predicts significantly enhanced passive membrane permeability, an important determinant of intracellular target engagement in cell-based assays [1].

Lipophilicity Membrane permeability Drug design

Cytotoxic Activity Class Comparison: 6-Butyl vs. 6-Fluoro Bis-Benzothiazole Amine Scaffolds in Cancer Cell Lines

While direct IC₅₀ data for the target compound are not publicly available, the structurally closest analog with published quantitative cytotoxicity data—6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and its isoxazole derivatives—demonstrated concentration-dependent growth inhibition of human cancer cell lines with IC₅₀ values ranging from 5.04 to 13 μM against Colo205 (colon), U937 (leukemia), MCF7 (breast), and A549 (lung) cells [1]. The 6-fluoro analog series induced G₂/M cell cycle arrest and apoptosis via p53 activation and mitochondrial pathway engagement (Bax upregulation, Bcl-2 downregulation) [1]. The 6-butyl substitution in the target compound introduces a markedly different steric and lipophilic profile (MW = 369.5 vs. ~330 for the 6-fluoro analog; XLogP3 = 6.9 vs. estimated ~4.2), which may alter both the cytotoxic potency and the mechanism of cell death induction [2].

Cytotoxicity Anticancer Colo205

NQO2 Inhibitory Potential: 6-Methoxy Substituent Pharmacophore Contribution Relative to Unsubstituted Benzothiazoles

The 6-methoxy substituent present on one benzothiazole ring of the target compound has been independently validated as a key pharmacophoric element for NQO2 (NRH:quinone oxidoreductase 2) inhibition. In a systematic study of 55 benzothiazole-based NQO2 inhibitors, the 6-methoxy-3′,4′,5′-trimethoxybenzothiazole analog (compound 40) exhibited an IC₅₀ of 51 nM, representing a >1,000-fold improvement over the 3-fluorobenzothiazole analog (IC₅₀ = 52.55 μM) [1]. This demonstrates that the 6-methoxy group contributes critically to NQO2 active-site complementarity through polar interactions, a structural feature retained in the target compound [1]. While the target compound has not been directly assayed against NQO2, the presence of the 6-methoxy pharmacophore and the enhanced lipophilicity from the 6-butyl group may synergistically influence NQO2 binding affinity and cellular activity [2].

NQO2 Oxidoreductase Inflammation

Bis-Benzothiazole Secondary Amine Framework Enables Bidentate Metal Coordination Unavailable to Simple 2-Aminobenzothiazoles

The bis(benzothiazol-2-yl)amine scaffold functions as a bidentate, anionic N,N-chelating ligand upon deprotonation of the central amine, a coordination mode structurally characterized in multiple Al(III) and Li(I) complexes [1]. Single-crystal X-ray diffraction studies of the symmetrical parent ligand (NCSC₆H₄)₂NH (1) and its 4-methyl (2) and 4-methoxy (3) derivatives reveal that deprotonated ligands adopt a planar trans–trans or cis–cis alignment depending on the metal cation, forming stable five-membered metallacycles [1]. This contrasts with simple 2-aminobenzothiazole (e.g., benzo[d]thiazol-2-amine, CAS 136-95-8), which acts as a monodentate ligand forming dinuclear Pd(II)/Pt(II) complexes with only one nitrogen donor per metal center [2]. The unsymmetrical substitution pattern of the target compound (6-butyl on one ring, 6-methoxy on the other) introduces electronic asymmetry absent in symmetrical bis-benzothiazole amines 1–3, potentially enabling tunable metal selectivity and altered complex stability [1].

Metal coordination Ligand design Dinuclear complexes

Electron-Donating 6-Butyl Substituent Modulates Benzothiazole Ring Electronics Relative to Electron-Withdrawing 6-Fluoro and 6-Chloro Analogs

The 6-butyl substituent is an electron-donating alkyl group, which increases electron density on the benzothiazole ring through inductive (+I) effects, in contrast to the electron-withdrawing 6-fluoro and 6-chloro substituents found in closely related analogs [1]. This electronic difference is expected to modulate the pKa of the secondary amine bridge, the redox potential of the benzothiazole ring, and the strength of hydrogen-bonding interactions with biological targets [2]. The target compound's 6-butyl group also provides greater steric bulk (molar refractivity contribution) compared to 6-fluoro, 6-chloro, 6-ethyl, or 6-H substituents, which may alter binding pocket complementarity in enzyme or receptor targets [1]. Computed molecular weight (369.5 g/mol), hydrogen bond donor count (1), and hydrogen bond acceptor count (6) are intermediate within the bis-benzothiazole amine series; the combination of high lipophilicity with moderate hydrogen-bonding capacity distinguishes the target compound from both more polar (e.g., 6-carboxamide) and less lipophilic (e.g., 6-H) analogs [3].

Electronic effects SAR Physicochemical properties

Scientifically Validated Application Scenarios for 6-Butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine Procurement


Probing Lipophilicity–Permeability Relationships in Benzothiazole-Based Anticancer SAR Programs

The target compound's high computed logP (XLogP3 = 6.9) [1] makes it an ideal tool compound within structure–activity relationship (SAR) studies aimed at quantifying the impact of lipophilicity on cellular permeability and intracellular accumulation of bis-benzothiazole amines. By comparing the target compound against its 6-fluoro analog (predicted logP ~4.2) and 6-H analog (predicted logP ~3.5) in parallel cellular uptake assays (e.g., Caco-2 or PAMPA), researchers can deconvolute the contribution of the butyl substituent to passive membrane diffusion. This information is critical for designing benzothiazole-based anticancer agents with optimized cell penetration, building on the established cytotoxicity of the 6-fluoro congener series (IC₅₀ 5.04–13 μM against Colo205, U937, MCF7, A549) [2].

Synthesis of Unsymmetrical Bidentate Metal Complexes for Catalysis and Materials Science

The bis(benzothiazol-2-yl)amine scaffold of the target compound serves as a precursor to anionic, bidentate N,N-chelating ligands upon deprotonation [3]. The unsymmetrical substitution (6-butyl + 6-methoxy) provides electronic asymmetry that is unavailable in the symmetrical ligands (NCSC₆H₄)₂NH, (4-MeNCSC₆H₃)₂NH, and (4-OMeNCSC₆H₃)₂NH characterized by Dauer et al. [3]. This asymmetry can be exploited to fine-tune the steric and electronic environment around metal centers (e.g., Al, Ga, In, or transition metals), enabling the development of catalysts with tailored selectivity or luminescent metal complexes with tunable emission properties. The 6-butyl group additionally enhances solubility in nonpolar organic solvents, facilitating homogeneous catalysis applications.

Evaluating NQO2 Inhibition as a Function of Benzothiazole 6-Position Substitution

The 6-methoxy substituent on the target compound has been independently validated as a pharmacophore for NQO2 inhibition, with the 6-methoxy-3′,4′,5′-trimethoxybenzothiazole analog achieving an IC₅₀ of 51 nM [4]. The target compound can be directly tested in recombinant human NQO2 enzyme inhibition assays to determine whether the 6-butyl modification on the distal benzothiazole ring enhances or diminishes NQO2 inhibitory potency relative to the 51 nM benchmark [4]. Such data would inform whether the 6-butyl group confers a selectivity advantage or simply modulates physicochemical properties without compromising target engagement, a key consideration for developing NQO2-targeted anti-inflammatory or anticancer agents [5].

Computational Docking and Molecular Dynamics Studies of Benzothiazole Amine–Protein Interactions

The well-defined 3D structure of the target compound, with 6 rotatable bonds and a single hydrogen bond donor [1], makes it suitable for computational modeling studies. The 6-butyl chain occupies a distinct conformational space and hydrophobic volume compared to smaller 6-substituents (fluoro, chloro, ethyl, H) [5], allowing molecular docking and MD simulations to probe how alkyl chain length at the benzothiazole 6-position affects binding pose, residence time, and binding free energy in protein targets such as NQO2 (PDB available) or cancer-relevant kinases. Such studies can generate testable hypotheses for experimental validation, reducing the number of compounds requiring synthesis in lead optimization campaigns.

Quote Request

Request a Quote for 6-butyl-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.